molecular formula C19H23BrN2OS B6114582 4-BROMO-2-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL

4-BROMO-2-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL

Cat. No.: B6114582
M. Wt: 407.4 g/mol
InChI Key: VHLJHCKYFUWCHF-UHFFFAOYSA-N
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Description

4-BROMO-2-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL is a complex organic compound that features a bromine atom, a phenol group, and a piperazine ring substituted with a methylsulfanylphenyl group

Preparation Methods

The synthesis of 4-BROMO-2-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL typically involves multiple steps. One common synthetic route includes the following steps:

    Piperazine Substitution: The attachment of the piperazine ring to the brominated phenol.

    Methylsulfanylphenyl Substitution: The final step involves the substitution of the piperazine ring with the methylsulfanylphenyl group.

The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

4-BROMO-2-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-BROMO-2-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-BROMO-2-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL include other brominated phenols and piperazine derivatives. These compounds share structural similarities but may differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a bromine atom, a phenol group, and a piperazine ring with a methylsulfanylphenyl substituent, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-bromo-2-[[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2OS/c1-24-18-5-2-15(3-6-18)13-21-8-10-22(11-9-21)14-16-12-17(20)4-7-19(16)23/h2-7,12,23H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLJHCKYFUWCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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